![molecular formula C16H12ClFN4O2 B7457901 N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)
N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas.
Mécanisme D'action
The mechanism of action of N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide involves the inhibition of specific enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and proliferation. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the activity of specific enzymes involved in fungal and bacterial growth.
Biochemical and Physiological Effects:
N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. Additionally, this compound has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide in lab experiments include its potential applications in various research areas, its relatively simple synthesis method, and its ability to target specific enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its effects.
Orientations Futures
There are several future directions for research involving N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide. One direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as an anti-inflammatory agent in various disease models. Additionally, further studies are needed to fully understand its antifungal and antibacterial properties and to develop more effective treatments for fungal and bacterial infections.
Méthodes De Synthèse
N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-(1,2,4-triazol-1-yl)aniline with 4-fluorophenol in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloro-N-(2-hydroxyethoxy)acetamide. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide has been extensively studied for its potential applications in various research areas such as cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation research has also shown promising results with this compound, as it has been shown to reduce inflammation in various animal models. Additionally, this compound has shown potential as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2/c17-11-1-6-15(22-10-19-9-20-22)14(7-11)21-16(23)8-24-13-4-2-12(18)3-5-13/h1-7,9-10H,8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQFHALOGYIDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)N3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)




